molecular formula C13H14N2O3 B1465111 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 860308-24-3

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1465111
CAS No.: 860308-24-3
M. Wt: 246.26 g/mol
InChI Key: TXSBHLDTHSOCBB-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a high-purity pyrazole-carboxylic acid derivative designed for chemical biology and drug discovery research. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel inhibitors for metalloproteases like meprin α and meprin β . The 3,5-disubstituted pyrazole core is a well-established pharmacophore in pharmaceutical research, known for its ability to contribute to potent biological activity . Pyrazole derivatives have demonstrated significant potential as inhibitors for metalloproteinases, which are important therapeutic targets linked to cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The structure features a 4-methoxybenzyl group at the N1 position and a methyl group at the C3 position, which are known to modulate the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets . The carboxylic acid moiety at the C5 position provides a versatile handle for further synthetic modification, enabling conjugation, salt formation, or incorporation into larger molecular frameworks . This product is intended for use in laboratory research applications only and is strictly not for diagnostic, therapeutic, or human use. Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities in drug discovery pipelines.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-7-12(13(16)17)15(14-9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBHLDTHSOCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically follows a multi-step approach:

  • Formation of the pyrazole core with appropriate substitution at the 3-position (methyl group).
  • Introduction of the 1-(4-methoxybenzyl) substituent via alkylation.
  • Installation or transformation of the carboxylic acid group at the 5-position.

Preparation of Pyrazole-5-carboxylic Acid Esters and Subsequent Alkylation

One of the well-documented methods to prepare 1-alkyl-pyrazole-5-carboxylic acid derivatives involves alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates. This approach is highlighted in patent US6297386B1, which describes the preparation of 1-alkyl- and 1,3-dialkyl-pyrazole-5-carboxylic esters via:

  • Reaction of pyrazole-3-carboxylic esters with alkylating agents to introduce the 1-alkyl substituent.
  • Use of 2,4-diketocarboxylic esters with N-alkylhydrazines to form pyrazole rings bearing alkyl groups at N1 and/or N3 positions.

For 1-(4-methoxybenzyl) substitution, the alkylating agent would be 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). The reaction conditions typically involve a base to generate the pyrazole anion/enolate, which then undergoes nucleophilic substitution with the benzyl halide.

The ester intermediate can then be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Key reaction conditions and reagents:

Step Reagents/Conditions Notes
Pyrazole-3-carboxylic ester formation From diketocarboxylic esters and N-alkylhydrazines Forms pyrazole ring with ester at C-5
Alkylation at N1 4-Methoxybenzyl halide, base (e.g., NaH, K2CO3) Introduces 1-(4-methoxybenzyl) substituent
Hydrolysis NaOH in methanol or aqueous acid Converts ester to carboxylic acid

This method is advantageous for its directness but may require chromatographic separation to isolate regioisomers if multiple alkylation sites are reactive.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate obtained from alkylation is converted to the target acid by hydrolysis. A typical procedure involves:

  • Stirring the ester in methanol with sodium hydroxide solution at room temperature for 2 hours.
  • Removal of methanol under reduced pressure.
  • Acidification of the aqueous phase to pH ~3 with hydrochloric acid.
  • Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration.
  • Purification by silica gel chromatography.

This approach is exemplified in the synthesis of related pyrazole-5-carboxylic acids such as 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, which shares structural similarity with the target compound except for the N-substituent.

Alternative Synthetic Routes

While direct alkylation is common, alternative routes include:

  • Cyclization of 1,3-disubstituted hydrazines with diketones or 1,3-dicarbonyl compounds to form the pyrazole ring with desired substituents already in place.
  • Use of N-alkylhydrazinium salts reacting with diketocarboxylic esters to yield the pyrazole ester directly with the N1 substituent incorporated.

These methods can reduce the need for post-cyclization alkylation and may improve regioselectivity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Alkylation of pyrazole-3-carboxylic esters Pyrazole-3-carboxylic ester, 4-methoxybenzyl halide, base Direct introduction of N1 substituent Possible isomer mixtures, requires purification
Cyclization with N-alkylhydrazines 2,4-diketocarboxylic esters, N-(4-methoxybenzyl)hydrazine Regioselective, fewer side products Requires preparation of N-alkylhydrazine
Hydrolysis of ester intermediates NaOH in MeOH, acidification, extraction Efficient conversion to acid Requires ester intermediate preparation

Research Findings and Practical Considerations

  • The alkylation step must be carefully controlled to avoid over-alkylation or formation of regioisomers.
  • Using 4-methoxybenzyl halides as alkylating agents provides the 4-methoxybenzyl substituent with good yields.
  • Hydrolysis conditions are mild and typically yield the carboxylic acid in high purity.
  • Chromatographic purification is often necessary to isolate the desired isomer and remove unreacted starting materials or side products.
  • Metal equivalents (e.g., sodium or potassium) are used to generate the pyrazole anion for nucleophilic substitution.
  • Literature on related pyrazole derivatives confirms the robustness of these methods for preparing substituted pyrazole carboxylic acids with various N1 substituents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been explored for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The methoxy group enhances the compound's ability to modulate inflammatory pathways.
  • Anticancer Properties : Research has suggested that pyrazole derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against certain cancer types by inducing apoptosis in malignant cells.

Agricultural Applications

The compound is also being investigated for its use in agrochemicals:

  • Pesticide Development : The pyrazole ring structure is known for its ability to interact with biological targets in pests, making it a candidate for developing novel pesticides. Its efficacy against specific pests can be enhanced by modifying the substituents on the pyrazole ring.

Recent studies have focused on the compound's biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in metabolic pathways have shown promise, indicating potential applications in metabolic disorders.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, for their anti-inflammatory effects. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute investigated the anticancer properties of pyrazole derivatives. The study found that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 1, 3, or 5, altering electronic, steric, and solubility properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS/Ref Substituents Formula M. Weight (g/mol) Key Properties Applications
Target Compound : 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid 218631-44-8 1: 4-Methoxybenzyl; 3: Methyl; 5: COOH C₁₃H₁₄N₂O₃ 246.26 Moderate lipophilicity (logP ~1.8), pKa ~3.5 Antitumor intermediates
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid 175277-09-5 1: tert-Butyl; 3: Methyl; 5: COOH C₉H₁₄N₂O₂ 182.21 Higher volatility (mp 149–153°C), lower steric bulk Natural product research
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 328071-25-6 1: 2-Hydroxyethyl; 3: Methyl; 5: COOH C₇H₁₀N₂O₃ 170.17 Increased hydrophilicity (logP ~0.5*) Discontinued (stability issues)
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1935348-23-4 1: Cyclobutylmethyl; 3: Methyl; 5: COOH C₁₀H₁₄N₂O₂ 194.23 Predicted pKa 3.68, density 1.33 g/cm³ Experimental intermediates
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid N/A 1: Methyl; 3: CF₃; 5: COOH C₆H₅F₃N₂O₂ 200.11 Electron-withdrawing CF₃ (pKa ~1.2*) Fluorinated drug candidates
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 890007-12-2 3: 4-Methylphenyl; 1: H; 5: COOH C₁₁H₁₀N₂O₂ 202.21 Aromatic substitution at position 3 Unspecified biological screening

*Predicted values based on substituent effects.

Biological Activity

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 860308-24-3, is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid functional group, contributing to its bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cell division. For instance, some derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, leading to increased apoptosis in breast cancer cells (MDA-MB-231) at lower concentrations (1 μM) .
    • Caspase Activation : Enhanced caspase-3 activity was observed, indicating that these compounds may promote apoptotic pathways .
  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)

Anti-inflammatory Activity

The pyrazole scaffold has also been associated with anti-inflammatory effects. Various derivatives have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • IC50 Values : Some studies report IC50 values for anti-inflammatory activity comparable to standard treatments like diclofenac sodium, demonstrating potential as a non-toxic alternative .

Antimicrobial Activity

Pyrazole derivatives have shown promise in combating various microbial infections. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular functions.

  • Broad-spectrum Activity :
    • Effective against bacteria such as Staphylococcus aureus and Escherichia coli.
    • Potential antiviral properties against viruses like HIV and influenza .

Research Findings

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis in MDA-MB-231 cells; caspase activation
Anti-inflammatory EffectsComparable IC50 values to diclofenac sodium
Antimicrobial PropertiesEffective against multiple bacterial strains

Case Studies

  • Breast Cancer Treatment :
    A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells. The results indicated that specific compounds led to significant morphological changes and increased apoptosis markers at concentrations as low as 1 μM.
  • Inflammation Model :
    In an animal model of inflammation, treatment with pyrazole derivatives resulted in reduced swelling and pain compared to control groups, suggesting a strong anti-inflammatory effect.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step procedures starting from pyrazole precursors. A common approach includes:

  • Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with a phenol derivative (e.g., 4-methoxybenzyl alcohol) in the presence of a base like K₂CO₃ to introduce the methoxybenzyl group .
  • Ester hydrolysis : Converting intermediates like ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate to the carboxylic acid via hydrolysis under acidic or basic conditions .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with yields ranging from 50–75% depending on reaction optimization .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm and pyrazole ring protons at δ 6.5–7.2 ppm) .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O stretch of methoxy group) .
  • Melting point analysis : Reported values (e.g., 150–152°C) help verify purity .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 260.1 [M+H]⁺) confirm the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of pyrazole-carboxylic acid derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates .
  • Catalyst screening : Transition-metal catalysts like Pd(PPh₃)₄ improve cross-coupling reactions for aryl group introduction .
  • Temperature control : Maintaining 80–100°C during ester hydrolysis prevents side reactions like decarboxylation .
  • Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation approaches include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., substituting methoxy with nitro groups) to isolate critical functional groups .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like carbonic anhydrase II, clarifying discrepancies in inhibitory activity .

Q. What methodologies are used to evaluate the stability and degradation pathways of this compound under physiological conditions?

Stability studies involve:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Forced degradation : Expose to heat (60°C), light (UV), or oxidizing agents (H₂O₂) to identify degradation products .
  • Metabolite profiling : Use LC-MS/MS to detect metabolites like hydroxylated or demethylated derivatives in liver microsomes .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media?

  • Salt formation : React with sodium bicarbonate to form water-soluble sodium salts .
  • Co-solvent systems : Use DMSO:water (1:4 v/v) mixtures for in vitro assays .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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